

Sourcing and Application of AQ148 for Research Purposes

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Compound of Interest

Compound Name: AQ148

Cat. No.: B1667581

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For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the sourcing, purchasing, and application of **AQ148**, a potent HIV-1 protease inhibitor, for research applications. Detailed experimental protocols and a summary of its biochemical data are presented to facilitate its use in a laboratory setting.

Sourcing and Purchasing AQ148

AQ148, identified by CAS number 178820-70-7, is a specialized research chemical. The following table summarizes publicly available information from various suppliers to aid in procurement. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Purity	Additional Notes
MedchemExpress	AQ148	178820-70-7	$C_{30}H_{37}N_3O_4$	503.64	>98%	Provides K_i and IC_{50} values.
TargetMol	AQ 148	178820-70-7	$C_{30}H_{37}N_3O_4$	503.64	Not specified	Available through distributors such as Tebubio and Caltag Medsystems.
ChemicalBook	AQ 148	178820-70-7	$C_{30}H_{37}N_3O_4$	503.64	Not specified	Lists multiple potential suppliers.

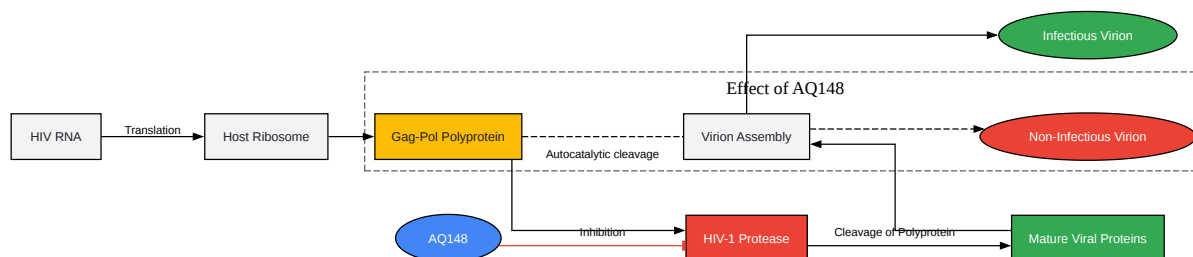
Biochemical Data and Inhibitory Activity

AQ148 is a competitive inhibitor of the Human Immunodeficiency Virus 1 (HIV-1) protease, an enzyme critical for the viral life cycle. Its inhibitory activity has been characterized, providing key quantitative measures of its potency.

Parameter	Value	Description	Reference
Ki (Inhibition Constant)	137 nM	A measure of the inhibitor's binding affinity to the HIV-1 protease.[1]	Rutenber et al., 1996
IC50 (Half-maximal inhibitory concentration)	1.5 µM	The concentration of AQ148 required to inhibit 50% of the HIV-1 protease activity in vitro.[1]	Rutenber et al., 1996
IC50 (HIV-2 Protease)	3.4 µM	The concentration of AQ148 required to inhibit 50% of the HIV-2 protease activity in vitro.[1]	Rutenber et al., 1996
IC50 (SIV Protease)	5.0 µM	The concentration of AQ148 required to inhibit 50% of the Simian Immunodeficiency Virus (SIV) protease activity in vitro.[1]	Rutenber et al., 1996

Mechanism of Action and Signaling Pathway

AQ148 functions by directly inhibiting the enzymatic activity of HIV-1 protease. This protease is responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into their mature, functional protein components. By binding to the active site of the protease, **AQ148** prevents this cleavage, leading to the production of immature, non-infectious viral particles.



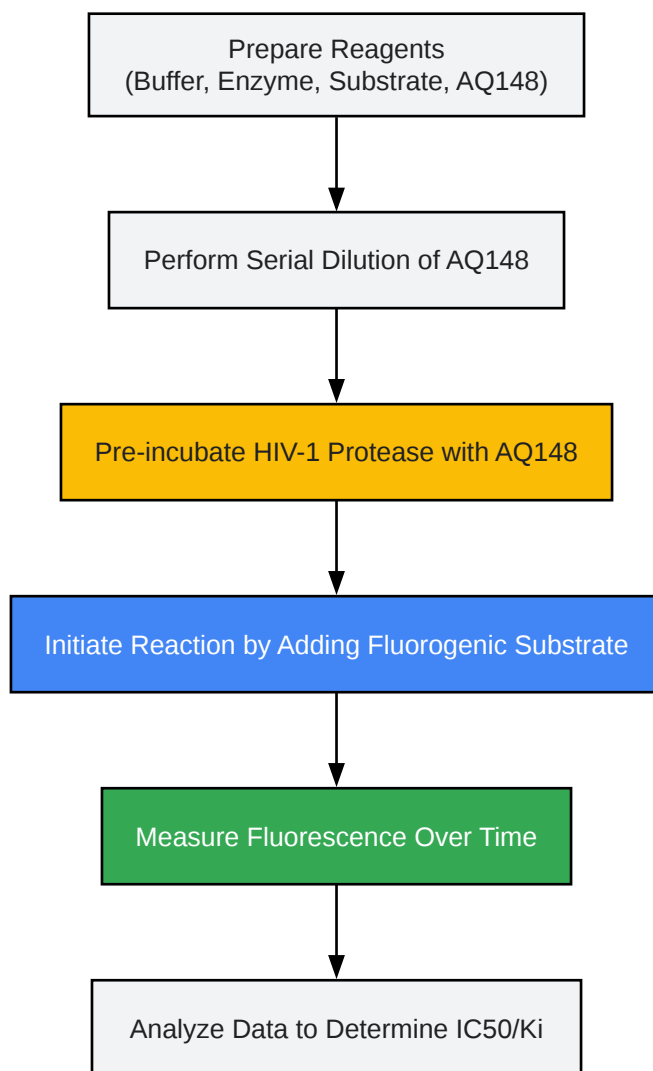
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Caption: Inhibition of HIV-1 Protease by **AQ148** blocks polyprotein processing, preventing viral maturation.

Experimental Protocols

The following are generalized protocols for evaluating the inhibitory activity of compounds like **AQ148** against HIV-1 protease. These should be adapted based on specific laboratory conditions and equipment.

General Workflow for HIV-1 Protease Inhibition Assay



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Caption: A typical workflow for determining the inhibitory potency of **AQ148** against HIV-1 protease.

In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol is based on the use of a fluorogenic substrate that is cleaved by HIV-1 protease, resulting in an increase in fluorescence.

Materials:

- Recombinant HIV-1 Protease

- Fluorogenic HIV-1 Protease Substrate
- Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)
- **AQ148** stock solution (in DMSO)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a working solution of HIV-1 Protease in assay buffer.
 - Prepare a working solution of the fluorogenic substrate in assay buffer.
 - Perform serial dilutions of the **AQ148** stock solution in assay buffer to create a range of concentrations for testing. Include a DMSO-only control.
- Assay Setup:
 - To each well of the 96-well plate, add the diluted **AQ148** solutions or DMSO control.
 - Add the HIV-1 Protease working solution to each well.
 - Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation and Measurement:
 - Initiate the enzymatic reaction by adding the fluorogenic substrate working solution to each well.
 - Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.

- Measure the fluorescence intensity kinetically over a period of 30-60 minutes at regular intervals.
- Data Analysis:
 - Calculate the initial reaction rates (V_0) from the linear portion of the fluorescence versus time plots.
 - Plot the percentage of inhibition versus the logarithm of the **AQ148** concentration.
 - Determine the IC50 value by fitting the data to a dose-response curve.
 - The K_i value can be determined using the Cheng-Prusoff equation if the substrate concentration and its K_m are known.

Disclaimer: The information provided is for research purposes only and is based on publicly available data. All laboratory work should be conducted in accordance with institutional safety guidelines. The specific experimental conditions may require optimization.

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References

- 1. researchgate.net [researchgate.net]
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